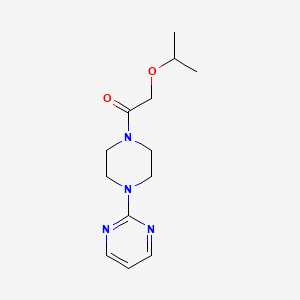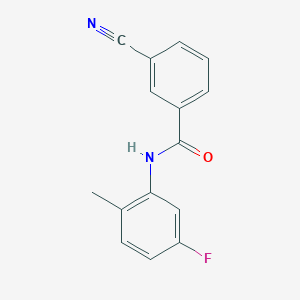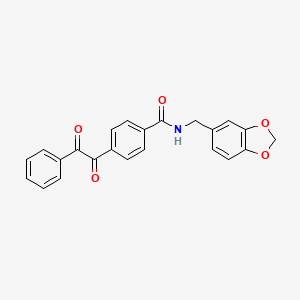
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone, also known as PZ-2891, is a synthetic compound that has been extensively studied for its potential use in scientific research. PZ-2891 is a pyrimidine-based inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting CK2 activity, 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone can disrupt these cellular processes and induce apoptosis in cancer cells (Siddiqui et al., 2011). 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been shown to inhibit the phosphorylation of tau protein by CK2, which can prevent the formation of tau aggregates and neurofibrillary tangles in Alzheimer's disease (Bibby et al., 2013).
Biochemical and Physiological Effects
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to have biochemical and physiological effects in various cell types. In cancer cells, 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to induce apoptosis and inhibit cell proliferation by disrupting CK2 activity (Siddiqui et al., 2011). In neuronal cells, 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to inhibit CK2-mediated phosphorylation of tau protein, which can prevent the formation of tau aggregates and neurofibrillary tangles in Alzheimer's disease (Bibby et al., 2013). 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2) (Zien et al., 2016).
实验室实验的优点和局限性
One advantage of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for cancer therapy (Siddiqui et al., 2011). However, one limitation of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is its relatively low potency compared to other CK2 inhibitors, which may limit its effectiveness in certain applications (Bibby et al., 2013).
未来方向
For the study of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone include the development of more potent CK2 inhibitors and the study of its effects on other cellular processes.
合成方法
The synthesis method of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been described in a few publications. One of the most detailed methods was reported by Siddiqui et al. (2011), who used a four-step synthesis to obtain 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone. The first step involved the reaction of 4-(2-bromoacetyl)pyrimidine with piperazine to form 4-(1-piperazinyl)-2-bromoacetopyrimidine. The second step was the reaction of this intermediate with 2,2-dimethoxypropane to yield 4-(1-piperazinyl)-2-(2-methoxy-2-oxoethyl)pyrimidine. The third step involved the reaction of this intermediate with 2,2,2-trifluoroethyl chloroformate to form 2-(2,2,2-trifluoroethoxy)-4-(1-piperazinyl)pyrimidine. Finally, the fourth step was the reaction of this intermediate with 2-(2-hydroxyethoxy)ethylamine to yield 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone.
科学研究应用
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been studied for its potential use in various scientific research areas. One of the main applications of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is in cancer research, as CK2 is overexpressed in many types of cancer and is involved in tumor growth and survival. 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to inhibit CK2 activity in cancer cells and induce apoptosis, making it a promising candidate for cancer therapy (Siddiqui et al., 2011). 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been studied for its potential use in neurodegenerative diseases, as CK2 is involved in the phosphorylation of tau protein, which is implicated in Alzheimer's disease (Bibby et al., 2013).
属性
IUPAC Name |
2-propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11(2)19-10-12(18)16-6-8-17(9-7-16)13-14-4-3-5-15-13/h3-5,11H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCWSNCQMWHYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7533951.png)

![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B7533961.png)


![N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide](/img/structure/B7533980.png)
![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone](/img/structure/B7533995.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine](/img/structure/B7534012.png)



![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)